molecular formula C10H18ClNO2 B14901847 Spiro[3.3]heptan-2-yl L-alaninate hydrochloride

Spiro[3.3]heptan-2-yl L-alaninate hydrochloride

Cat. No.: B14901847
M. Wt: 219.71 g/mol
InChI Key: FZPTXFCSAIMAMI-FJXQXJEOSA-N
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Description

Spiro[33]heptan-2-yl L-alaninate hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptan-2-yl L-alaninate hydrochloride typically involves the reaction of spiro[3.3]heptan-2-amine with L-alanine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and purification systems to ensure consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptan-2-yl L-alaninate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.3]heptan-2-one derivatives, while reduction may produce spiro[3.3]heptan-2-yl alcohols.

Scientific Research Applications

Chemistry

In chemistry, Spiro[3.3]heptan-2-yl L-alaninate hydrochloride is used as a building block for the synthesis of more complex spiro compounds. Its unique structure makes it valuable for studying spirocyclic frameworks and their reactivity.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Spiro[3.3]heptan-2-yl L-alaninate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.3]heptan-2-amine hydrochloride
  • {Spiro[3.3]heptan-2-yl}methanamine hydrochloride
  • 6-(aminomethyl)spiro[3.3]heptan-2-ol hydrochloride

Uniqueness

Spiro[3.3]heptan-2-yl L-alaninate hydrochloride is unique due to its combination of the spiro[3.3]heptane framework with the L-alanine moiety. This combination imparts specific properties that may not be present in other similar compounds, such as enhanced biological activity or stability.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

spiro[3.3]heptan-2-yl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-7(11)9(12)13-8-5-10(6-8)3-2-4-10;/h7-8H,2-6,11H2,1H3;1H/t7-;/m0./s1

InChI Key

FZPTXFCSAIMAMI-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C(=O)OC1CC2(C1)CCC2)N.Cl

Canonical SMILES

CC(C(=O)OC1CC2(C1)CCC2)N.Cl

Origin of Product

United States

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